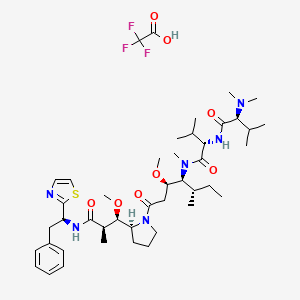![molecular formula C20H21N3O B2432897 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 950084-08-9](/img/structure/B2432897.png)
2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known as TTT-3002 and has been found to have promising anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell growth and division. It may also activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in lab experiments is its specificity for cancer cells. It has been shown to selectively target cancer cells while leaving normal cells unharmed. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole. One direction is to further investigate its anti-cancer properties and determine its efficacy in animal models. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies may be conducted to optimize the synthesis method and improve the compound's solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves a multi-step process. The first step is the synthesis of 4-methylbenzoyl chloride, which is then reacted with piperidine to form 1-(4-methylbenzoyl)piperidine. This compound is then reacted with 2-aminobenzophenone to form 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole. The final product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has been studied extensively for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.
Propiedades
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)20(24)23-12-4-5-16(13-23)19-21-17-6-2-3-7-18(17)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXLSAFDJFLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2432820.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)
![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2432827.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)
